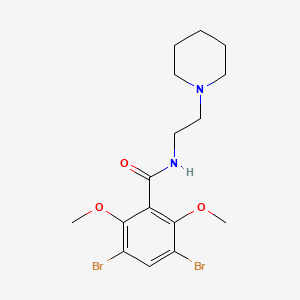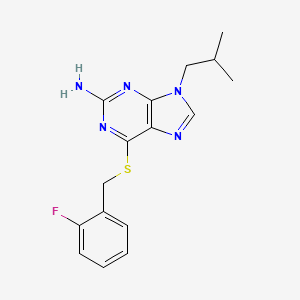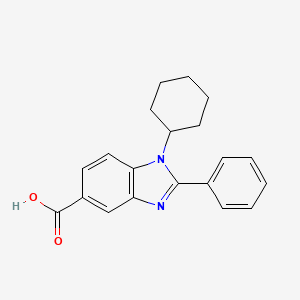
1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a phenyl group, and a carboxylic acid functional group, making it a unique and potentially versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core. The cyclohexyl and phenyl groups can be introduced through subsequent functionalization reactions.
For example, a one-pot synthesis method can be employed where N-phenylbenzimidamides react with iodobenzenes or bromobenzenes in the presence of palladium and copper catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the benzimidazole ring can produce various hydrogenated derivatives.
科学的研究の応用
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of functional materials, such as dyes and catalysts
作用機序
The mechanism of action of 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1H-benzo[d]imidazole-2-carboxylic acid: Lacks the cyclohexyl and phenyl groups, making it less complex.
2-phenyl-1H-benzo[d]imidazole: Similar structure but without the carboxylic acid group.
1-cyclohexyl-1H-benzo[d]imidazole: Lacks the phenyl and carboxylic acid groups.
Uniqueness
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both cyclohexyl and phenyl groups along with a carboxylic acid functional group. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
390815-08-4 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C20H20N2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,23,24) |
InChIキー |
DIHHAPXAXYGMEH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
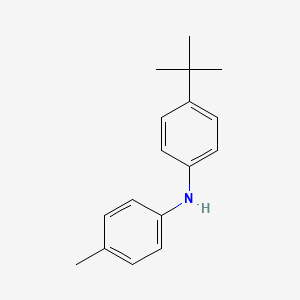
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)

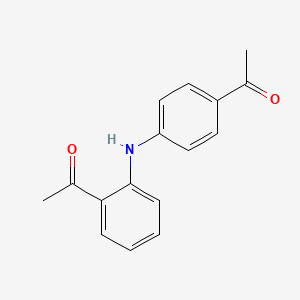
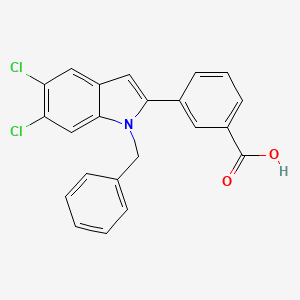
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
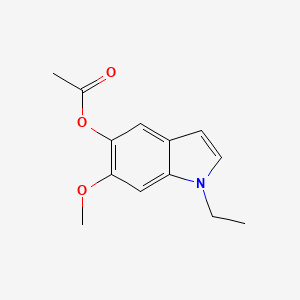

![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
